3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide
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Overview
Description
3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a benzamide core with a phenylcarbamoyl group and a benzodiazole moiety, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole intermediate, which is then coupled with a phenylcarbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- 3-methyl-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
Uniqueness
3-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both benzamide and benzodiazole moieties provides a versatile scaffold for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-[1-(2-anilino-2-oxoethyl)benzimidazol-2-yl]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C25H24N4O2/c1-18-8-7-9-19(16-18)25(31)26-15-14-23-28-21-12-5-6-13-22(21)29(23)17-24(30)27-20-10-3-2-4-11-20/h2-13,16H,14-15,17H2,1H3,(H,26,31)(H,27,30) |
InChI Key |
GXUSMQUOSQPFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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